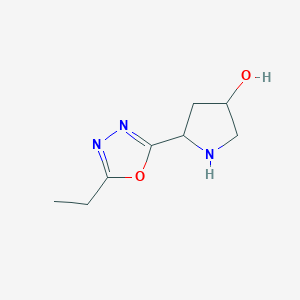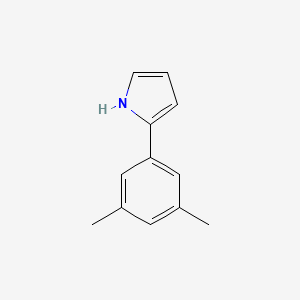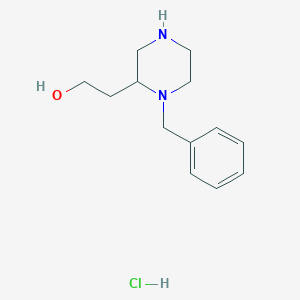![molecular formula C14H19NO2S2 B11715526 2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes a butoxymethanethioyl group, a sulfanyl group, and a 4-methylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of butoxymethanethioyl chloride with N-(4-methylphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The butoxymethanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and acetamide groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide: Shares a similar sulfanyl group but differs in the acetamide moiety.
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide: Contains a thiazole and oxadiazole ring, making it structurally distinct.
Uniqueness
2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its butoxymethanethioyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H19NO2S2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
O-butyl [2-(4-methylanilino)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C14H19NO2S2/c1-3-4-9-17-14(18)19-10-13(16)15-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI Key |
RTEQFQDRZNEMQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)SCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


formamide](/img/structure/B11715455.png)





![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)

![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)

